molecular formula C14H17Cl2F3N4O B1454002 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride CAS No. 1171190-56-9

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride

Cat. No.: B1454002
CAS No.: 1171190-56-9
M. Wt: 385.2 g/mol
InChI Key: JDCAWTIVCUJVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as TFMPP, is a recreational drug of the phenylpiperazine chemical class . It is a substituted piperazine that selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .


Molecular Structure Analysis

The molecular formula of this compound is C11H13F3N2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 230.2295 . It is off-white, yellowish in color .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Tuberculostatic Activity : A study by Foks et al. (2004) involved synthesizing derivatives of 1,3,4-oxadiazole and 1,2,4-triazole, which were tested for their tuberculostatic activity. The minimum inhibiting concentrations (MICs) were found to be within 25 - 100 mg/ml (Foks et al., 2004).

  • Antimicrobial Activity : Jadhav et al. (2017) synthesized derivatives with piperazine carboxamides and evaluated their antimicrobial activities. The compounds showed moderate to good activities against Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

  • Antibacterial and Antifungal Activities : Sharma et al. (2014) synthesized a series of novel carbazole derivatives. Some of these compounds exhibited significant antibacterial and antifungal activity, as well as activity against Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Structural Analysis and Characterization

  • Crystal Structure Studies : The study of the crystal structure of a similar compound, a functionalized 1,3,4-oxadiazole-2-thione, by El-Emam et al. (2012) revealed insights into its molecular conformation and interactions (El-Emam et al., 2012).

  • X-ray Diffraction Studies : Sanjeevarayappa et al. (2015) performed X-ray diffraction studies on a similar compound, providing detailed insights into its molecular structure and interactions (Sanjeevarayappa et al., 2015).

Anticonvulsant and Antioxidant Activities

  • Anticonvulsant Activity : A study by Harish et al. (2014) synthesized derivatives for their anticonvulsant property. Compounds were found to be potent without neurotoxicity at a dose of 100 mg/kg (Harish et al., 2014).

  • Antioxidant Activity : Mallesha et al. (2014) screened a series of derivatives for their antioxidant activity, finding that compound 2c was the best radical scavenger (Mallesha et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin receptor in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.

Mode of Action

This compound selectively promotes the release of serotonin . It interacts with the serotonin receptors, leading to an increase in both serotonin and dopamine when used in combination with certain other compounds . This mirrors the effects of certain psychoactive substances .

Biochemical Pathways

The compound affects the serotonergic pathways in the brain . By promoting the release of serotonin, it influences the downstream effects of this neurotransmitter, potentially leading to changes in mood, appetite, and other physiological processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin levels. By promoting the release of serotonin, it can potentially lead to changes in mood and other physiological processes . .

Safety and Hazards

TFMPP is a recreational drug and stimulant sold illicitly under the street name “Legal X” . It has been identified in party pills and powders . Drug-drug synergism may induce seizures .

Biochemical Analysis

Biochemical Properties

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, acting as a serotonergic agonist . This interaction is crucial for understanding its effects on neurotransmission and potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote the release of serotonin, which can affect various cellular processes . Additionally, its impact on gene expression and cellular metabolism is an area of active research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a serotonergic agonist, mimicking the effects of serotonin by stimulating the physiological activity at serotonin receptors . This mechanism is essential for understanding its potential therapeutic applications and side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function are still being investigated . Understanding these temporal effects is crucial for its application in research and potential therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses could lead to toxic or adverse effects . For instance, it has been observed to produce anxiety-like responses and alter thermoregulation in rats . These dosage-dependent effects are critical for determining safe and effective usage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. For example, it has been shown to affect the release of serotonin and dopamine, which are key neurotransmitters in the brain . Understanding these metabolic pathways is essential for elucidating its overall effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions are crucial for understanding its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic uses.

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O.2ClH/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(22-20-13)9-21-6-4-18-5-7-21;;/h1-3,8,18H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAWTIVCUJVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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